Jatrorrhizine

Antifungal Dermatophyte MIC

Jatrorrhizine is the indicated protoberberine alkaloid for applications where berberine or palmatine fail. Its unique free C-3 phenolic hydroxyl group confers DPPH radical-scavenging and membrane antiperoxidative capacities absent in berberine, delivers potent antifungal activity against dermatophytes (MIC 62.5–125 μg/mL vs ≥500 μg/mL for berberine), and produces a distinct G2-phase cell cycle arrest phenotype. Select jatrorrhizine for antifungal screening, antioxidant-mechanism studies, G2 checkpoint-targeted oncology, CYP1 competitive inhibition assays, and cross-species metabolism investigations. Substituting with berberine introduces unaccounted variables that compromise reproducibility.

Molecular Formula C20H20INO4
Molecular Weight 465.3 g/mol
CAS No. 1168-00-9
Cat. No. B191652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrorrhizine
CAS1168-00-9
Synonymsjatrorrhizine
jatrorrhizine chloride
Molecular FormulaC20H20INO4
Molecular Weight465.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[I-]
InChIInChI=1S/C20H19NO4.HI/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H
InChIKeyOZWLOJDPSVFYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jatrorrhizine Procurement Guide: What Differentiates This Protoberberine Alkaloid from Berberine, Palmatine, and Other Close Analogs


Jatrorrhizine (CAS 1168-00-9) is a quaternary protoberberine isoquinoline alkaloid isolated from Coptis chinensis, Mahonia aquifolium, and Berberis species [1]. It shares a common protoberberine skeleton with the more abundant and widely studied berberine and palmatine, differing primarily in its substitution pattern: jatrorrhizine bears a free phenolic -OH group at the C-3 position, two methoxy groups at C-2 and C-10, and a third methoxy at C-9 [2]. This structural distinction—the presence of a free phenolic hydroxyl absent in berberine (which contains a methylenedioxy ring at C-2,3 and methoxy groups at C-9,10) and palmatine (fully methoxylated at C-2,3,9,10)—underpins measurable differences in antioxidant capacity, antifungal potency, enzyme inhibition selectivity, and efflux transport behavior [2].

Why Generic Protoberberine Substitution Is Not Scientifically Justified for Jatrorrhizine-Requiring Applications


Despite sharing a common protoberberine core, jatrorrhizine, berberine, palmatine, and coptisine exhibit non-overlapping and sometimes inverse activity profiles across multiple assay systems due to subtle substitution differences [1]. The free phenolic -OH at C-3 in jatrorrhizine confers antiradical and antioxidant capacities that are absent in berberine [2], while also altering CYP1 enzyme inhibition kinetics from noncompetitive (berberine) to competitive/mixed (jatrorrhizine) [3]. Critically, the same structural modification yields distinct DNA-binding geometries and cell cycle arrest outcomes [4], and produces species-divergent metabolic profiles in human vs. rat liver microsomes [5]. Substituting jatrorrhizine with berberine or palmatine in applications requiring selective antifungal activity, antioxidant-dependent mechanisms, or predictable human metabolism would therefore introduce scientifically unaccounted variables that compromise reproducibility and translational relevance.

Jatrorrhizine Comparator Data: Quantitative Differentiation Against Berberine, Palmatine, and Protoberberine Class Compounds


Jatrorrhizine Demonstrates 4–16× Greater Antifungal Potency Than Berberine and Palmatine Against Dermatophytes

In a direct head-to-head comparison using the in vitro dilution agar plate method, jatrorrhizine exhibited antifungal activity against all dermatophyte and Candida species tested with MIC values ranging from 62.5 to 125 μg/mL, whereas berberine and palmatine displayed only marginal activity with MIC values of 500 to ≥1000 μg/mL [1]. The crude Mahonia aquifolium extract was similarly ineffective (MIC 500 to ≥1000 μg/mL). Dermatophytes were more susceptible to jatrorrhizine than yeasts [1].

Antifungal Dermatophyte MIC Protoberberine alkaloid

Jatrorrhizine Exhibits Superior Antiradical and Membrane Antiperoxidative Activity Relative to Berberine Due to Free Phenolic -OH

A comparative study evaluated the antiradical and antioxidant activities of three alkaloids isolated from Mahonia aquifolium. Jatrorrhizine (bearing a free phenolic -OH group) showed significantly better activity than berberine (which lacks any readily abstractable hydrogen) in both the DPPH radical scavenging assay and a heterogeneous membrane system of DOPC liposomes stressed by AAPH-induced peroxidative damage [1]. The antiperoxidative efficiency of jatrorrhizine in DOPC liposomal membranes was comparable to that of the effective peroxyl radical scavenger stobadine and higher than that of Trolox [1].

Antioxidant DPPH radical scavenging Lipid peroxidation Structure-activity relationship

Jatrorrhizine Induces G2 Phase Cell Cycle Arrest in Leukemia Cells, Distinct from Berberine-Induced S Phase Arrest

In a Raman spectral imaging study of Jurkat cell apoptosis, berberine, jatrorrhizine, and palmatine were compared as structural analogues. While all three induced cell apoptosis by breaking DNA (with action sites at phosphate backbone and base pair groups), their effects on cell cycle were different: berberine led to S phase arrest, whereas jatrorrhizine and palmatine induced G2 phase arrest [1]. Additionally, Raman spectra of DNA treated with the compounds revealed that the content of intact phosphate backbone and base pair groups in berberine-treated DNA was greater than in jatrorrhizine- or palmatine-treated DNA, indicating stronger DNA backbone-breaking capability for berberine [1].

Anticancer Cell cycle arrest Apoptosis Leukemia Jurkat cells

Jatrorrhizine Exhibits Lower P-gp-Mediated Net Efflux Than Berberine, Indicating Distinct Intestinal Transport Kinetics

A systematic investigation of six protoberberine alkaloids confirmed that all six (including jatrorrhizine and berberine) are substrates of P-glycoprotein (P-gp) using wild-type and P-gp-knockout mouse models [1]. Based on in vitro transport studies in Caco-2 monolayers, the net efflux capacity ranked as: berberrubine > berberine > columbamine ~ jatrorrhizine > thalifendine > demethyleneberberine [1]. Jatrorrhizine exhibited lower net efflux than berberine, indicating that subtle substitution differences translate into measurable differences in P-gp substrate handling.

P-glycoprotein Efflux Bioavailability Caco-2 Intestinal absorption

Jatrorrhizine Metabolism in Human Liver Microsomes Diverges Significantly from Rat and Monkey Profiles—Berberine Does Not

A comparative metabolic study of five protoberberine alkaloids (berberine, palmatine, jatrorrhizine, coptisine, epiberberine) in rat, rhesus monkey, and human liver microsomes using UHPLC-ESI-Orbitrap MS revealed species-specific metabolic divergence [1]. The content of jatrorrhizine metabolites presented obvious differences across all three species [1]. In contrast, berberine metabolites in human liver microsomes were similar to those in rhesus monkey liver microsomes, while berberine in rat liver microsomes showed no demethylation metabolites and significant quantitative differences from human [1].

Metabolism Species differences Liver microsomes Drug metabolism Translational pharmacology

Jatrorrhizine Exhibits Competitive/Mixed CYP1 Inhibition Kinetics, Contrasting with Berberine's Noncompetitive Mechanism

A kinetic characterization study of CYP1 inhibition by three protoberberine alkaloids revealed that berberine, palmatine, and jatrorrhizine all inhibited CYP1A1.1- and CYP1B1.1-catalyzed 7-ethoxyresorufin O-deethylation (EROD) activities, with minimal effect on CYP1A2.1 [1]. However, the inhibition mechanisms differed: berberine acted as a noncompetitive inhibitor of EROD activities of CYP1A1.1 and CYP1B1.1, whereas palmatine and jatrorrhizine caused either competitive or mixed-type inhibition [1]. Among the protoberberines tested, berberine caused the most potent inhibition [1].

CYP1A1 CYP1B1 Cytochrome P450 Enzyme inhibition Drug interaction

Evidence-Backed Jatrorrhizine Application Scenarios for Research Procurement Decision-Making


Antifungal Drug Discovery Screening Against Dermatophytes and Candida Species

Jatrorrhizine is the indicated protoberberine alkaloid for antifungal screening programs targeting dermatophytes (MIC 62.5–125 μg/mL) where berberine or palmatine would be ineffective (MIC 500 to ≥1000 μg/mL) [1]. Volleková et al. identified jatrorrhizine as the most effective protoberberine against all fungal species tested and suggested it as a lead compound for developing new antifungal agents [1].

Antioxidant Mechanism Studies Requiring Phenolic -OH-Dependent Radical Scavenging

Jatrorrhizine should be selected over berberine for antioxidant and antiradical studies, particularly in membrane peroxidation models. Racková et al. demonstrated that jatrorrhizine (bearing a free phenolic -OH) exhibits significant DPPH radical scavenging activity and antiperoxidative efficiency in DOPC liposomes comparable to stobadine and superior to Trolox—activities that berberine entirely lacks due to the absence of an abstractable hydrogen [1].

G2/M Phase Cell Cycle Arrest Studies in Oncology

For anticancer research requiring G2 phase checkpoint targeting in leukemia or other cancer cell lines, jatrorrhizine offers a distinct cell cycle arrest phenotype (G2 phase) that berberine does not provide (S phase) [1]. Tang et al. directly compared berberine, jatrorrhizine, and palmatine in Jurkat cells, establishing that the substitution pattern dictates arrest phase specificity [1].

Human-Relevant Protoberberine Metabolism and Drug Interaction Studies

Jatrorrhizine is uniquely suited for cross-species metabolism investigations where species differences are of primary interest. Li et al. found that jatrorrhizine metabolite content diverges significantly across rat, rhesus monkey, and human liver microsomes, whereas berberine exhibits human-monkey similarity [1]. Additionally, its competitive/mixed CYP1 inhibition mechanism differs from berberine's noncompetitive profile, making jatrorrhizine the relevant choice for studying competitive CYP1 interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jatrorrhizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.